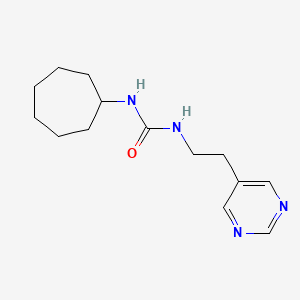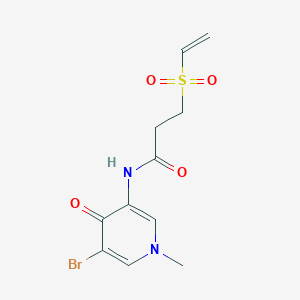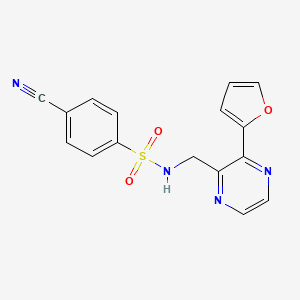
6-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1-(3-Chlorophenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthesis
The compound has been used in various chemical transformations and syntheses. Kurasawa et al. (1988) explored the ring transformation of benzoxazepines into spirobenzoxazoles, providing a pathway for synthesizing complex molecules like pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)pyrazolo[5,1-c][1,2,4]triazines] (Kurasawa, Okiyama, Kamigaki, Kanoh, Takada, & Okamoto, 1988).
Potential Inhibition of Human Leukocyte Elastase
Baraldi et al. (1999) reported the synthesis of a novel series of 1H-2-phenyl-substituted-pyrazolo[2,3-d][1,2,4]triazine-3,7-diones, including compounds structurally similar to the compound , as potential inhibitors of Human Leukocyte Elastase, an enzyme involved in pulmonary diseases (Baraldi, Cacciari, Romagnoli, & Spalluto, 1999).
Synthesis of Fused Triazine Systems
Massry (2003) investigated the synthesis of fused[1,2,4]triazine systems, providing insights into the structural transformation and reactivity of triazine derivatives, which is relevant to understanding the chemical behavior of the compound (Massry, 2003).
Crystallography and Structural Analysis
The compound has been studied for its crystal structure and interactions. Kumarasinghe et al. (2009) conducted a detailed study of the crystallography of related pyrazol compounds, which aids in understanding the structural characteristics of triazine derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Application in Organic Synthesis
The compound is also used in the synthesis of novel organic compounds. Torkian et al. (2011) described an efficient method for synthesizing derivatives of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione, demonstrating the versatility of pyrazol-triazine compounds in organic synthesis (Torkian, Dabiri, Salehi, & Bararjanian, 2011).
Biological Evaluation
El-All et al. (2016) performed a study on new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one for their cytotoxic activities against various human cancer cell lines, which suggests potential therapeutic applications of similar triazine derivatives (El-All, Hassan, Osman, Yosef, AbdEl-Hady, El-Hashash, Atta-Allah, Ali, & El Rashedy, 2016).
Properties
IUPAC Name |
6-[2-(3-chlorophenyl)pyrazol-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-24-19(27)18(17-9-10-22-25(17)14-6-3-5-13(21)11-14)23-26(20(24)28)15-7-4-8-16(12-15)29-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMABTHYZQZTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2596497.png)




![3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2596503.png)

![2-[2-(Methylamino)ethyl]benzoic acid hydrochloride](/img/structure/B2596506.png)



![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)

